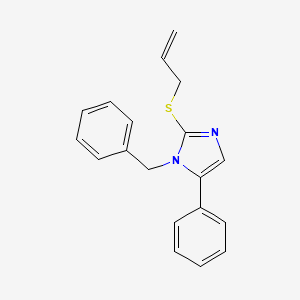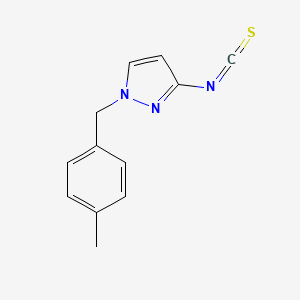![molecular formula C13H9N3OS2 B2989651 5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one CAS No. 956232-89-6](/img/structure/B2989651.png)
5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound has been reported in various scientific papers . The synthetic approach of desired compounds was accomplished as demonstrated in Scheme 1. The vital intermediate pharmacophore was synthesized in various steps with acceptable reaction procedures with quantitative yields .Molecular Structure Analysis
The molecular structure of this compound is unique and contributes to its diverse applications. It contains a pyrazole ring, a phenyl group, and a thiazolidinone group. The molecular formula of the compound is C13H9N3OS2 .Chemical Reactions Analysis
The compound has been used in various chemical reactions, particularly in the field of drug discovery . It has been used as a starting material for the synthesis of a series of novel derivatives, which were then screened for their in vitro cell viability/cytotoxic studies .Physical And Chemical Properties Analysis
The compound is a light yellow solid with a melting point of 130–133°C . The 1H NMR spectrum of the compound in DMSO-d6 shows signals at 12.84 (s, 1H, NH), 7.95 (d, J = 8.2 Hz, 2H, Ar–H), 7.83 (d, J = 8.2 Hz, 2H, Ar–H), 6.60 (s, 1H, C4–H), 2.28 (s, 3H, CH3) .Scientific Research Applications
I have conducted a search and found several sources discussing the compound known as “(5Z)-5-[(2-pyrazol-1-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one”. Below is a comprehensive analysis focusing on its scientific research applications, organized into distinct fields:
Cytotoxic Agents for Cancer Therapy
This compound has been explored as a potential cytotoxic scaffold in cancer therapy. Novel derivatives have been synthesized and shown promising cytotoxic activity against various cancer cell lines, with some exhibiting greater capability than standard reference drugs .
Antileishmanial Applications
The compound has demonstrated potent in vitro antipromastigote activity, which is significant in the treatment of leishmaniasis. Molecular simulation studies have justified its effectiveness due to desirable fitting patterns in the active site of target enzymes .
Antimalarial Evaluation
In addition to its antileishmanial properties, there is evidence suggesting its potential application in antimalarial treatments. The binding affinity and inhibitory effects against malaria parasites are areas of ongoing research .
Molecular Modeling Studies
Molecular modeling has been utilized to understand the interaction of this compound with biological targets. These studies help in predicting the efficacy and optimizing the structure for better therapeutic outcomes .
Synthesis of Novel Derivatives
The compound serves as a key intermediate in the synthesis of various novel derivatives, which are then evaluated for their therapeutic potential across different medical conditions .
Pharmacophore Development
It acts as a vital pharmacophore for the development of new drugs, aiding in the design of compounds with desired biological activities .
Design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: a potential cytotoxic scaffolds and their molecular modeling studies Design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives Synthesis, antileishmanial, antimalarial evaluation and molecular simulation study Synthetic approach and pharmacophore development
Future Directions
The compound has shown potential in the field of drug discovery, particularly as a starting material for the synthesis of cytotoxic agents . Future research could explore its potential in other applications, such as catalysis. Further studies could also investigate its mechanism of action and safety profile in more detail.
properties
IUPAC Name |
(5Z)-5-[(2-pyrazol-1-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS2/c17-12-11(19-13(18)15-12)8-9-4-1-2-5-10(9)16-7-3-6-14-16/h1-8H,(H,15,17,18)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKHXKCQAZRBHJ-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-(Dimethylamino)-N-[[1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]but-2-enamide](/img/structure/B2989572.png)

![Ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2989575.png)
![Ethyl 3-(4-fluorophenyl)-5-(3-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989576.png)
![Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2989577.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2989581.png)
![5-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2989582.png)
![N-(4-ethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2989583.png)
![N-(3-chlorophenyl)-3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2989586.png)

![(2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2989590.png)
![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2989591.png)